
3-(2-Methoxyethoxy)-4-morpholinoaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Methoxyethoxy)-4-morpholinoaniline is an organic compound that features a morpholine ring attached to an aniline moiety, with a 2-methoxyethoxy substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyethoxy)-4-morpholinoaniline typically involves the reaction of 4-chloro-3-nitroaniline with morpholine in the presence of a base, followed by reduction of the nitro group to an amine. The 2-methoxyethoxy group can be introduced via nucleophilic substitution using 2-methoxyethanol. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
化学反应分析
Types of Reactions
3-(2-Methoxyethoxy)-4-morpholinoaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions typically target the nitro group, converting it to an amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the aniline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Palladium on carbon (Pd/C) and hydrogen gas are frequently used for reduction.
Substitution: Nucleophilic substitution often involves reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions include various substituted aniline derivatives, quinones, and amines, depending on the specific reaction conditions and reagents used.
科学研究应用
3-(2-Methoxyethoxy)-4-morpholinoaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-(2-Methoxyethoxy)-4-morpholinoaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger various biochemical pathways, leading to the observed effects.
相似化合物的比较
Similar Compounds
- 3-(2-Methoxyethoxy)phenylmethanamine
- Tris(2-methoxyethoxy)(vinyl)silane
- [3-(2-Methoxyethoxy)phenyl]methanamine
Uniqueness
3-(2-Methoxyethoxy)-4-morpholinoaniline is unique due to its combination of a morpholine ring and a 2-methoxyethoxy substituent on the aniline moiety. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
属性
分子式 |
C13H20N2O3 |
|---|---|
分子量 |
252.31 g/mol |
IUPAC 名称 |
3-(2-methoxyethoxy)-4-morpholin-4-ylaniline |
InChI |
InChI=1S/C13H20N2O3/c1-16-8-9-18-13-10-11(14)2-3-12(13)15-4-6-17-7-5-15/h2-3,10H,4-9,14H2,1H3 |
InChI 键 |
IHZGLIOGBDRQQD-UHFFFAOYSA-N |
规范 SMILES |
COCCOC1=C(C=CC(=C1)N)N2CCOCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


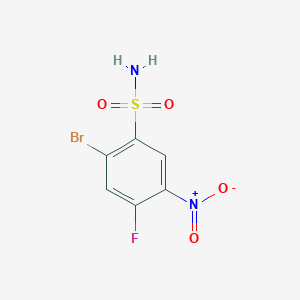

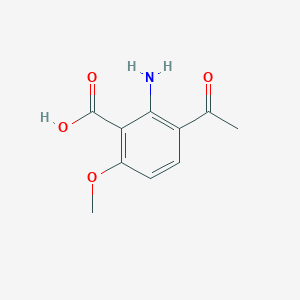
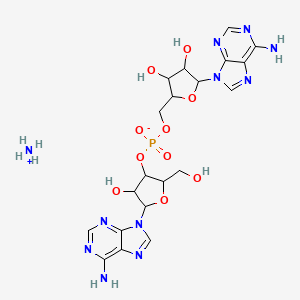

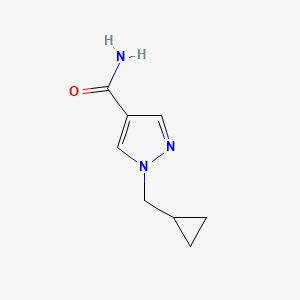
![[(2R,3S,5R)-3-Hydroxy-5-[2-isobutyramido-6-oxo-1H-purin-9(6H)-yl]tetrahydrofuran-2-yl]methyl Benzoate](/img/structure/B12071820.png)
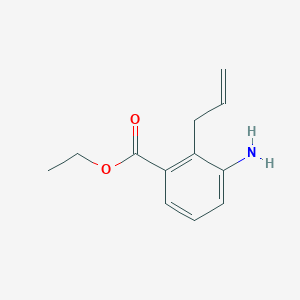

![5-Tosyl-5,6-dihydroindolo[2,3-b]indole](/img/structure/B12071844.png)




